h-lys(z)-ome.hcl
Overview
Description
h-lys(z)-ome.hcl is a lysine derivative. It is a solid compound, typically appearing as a white to off-white powder. This compound is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of h-lys(z)-ome.hcl involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group. The methyl ester is then formed by esterification. The hydrochloride salt is obtained by treating the compound with hydrochloric acid. The reaction conditions typically involve the use of organic solvents such as chloroform, methanol, and dichloromethane .
Chemical Reactions Analysis
h-lys(z)-ome.hcl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Scientific Research Applications
h-lys(z)-ome.hcl is used in various scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: It is used in the study of protein structure and function.
Industry: It is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of h-lys(z)-ome.hcl involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective reactions to occur at other functional groups. The compound can be deprotected under specific conditions to release the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
h-lys(z)-ome.hcl is unique due to its specific protecting group and its applications in peptide synthesis. Similar compounds include:
N6-Cbz-L-lysine benzyl ester hydrochloride: Another lysine derivative with a similar protecting group.
N6-Cbz-L-lysine methyl ester hydrochloride: Similar to the compound but with a different ester group.
N6-Cbz-L-lysine ethyl ester hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester
Properties
IUPAC Name |
methyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27894-50-4 | |
Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027894504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC83263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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